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Compound of Interest

Compound Name: (Chloromethyl)(methyl)silane

CAS No.: 18165-20-3

Cat. No.: B098316 Get Quote

In the landscape of organosilicon chemistry, bifunctional reagents that offer multiple reactive

sites for molecular elaboration are of paramount importance.

Dichloro(chloromethyl)methylsilane, with the chemical formula C₂H₅Cl₃Si, stands out as a

versatile intermediate. Its structure features two reactive silicon-chlorine (Si-Cl) bonds

susceptible to nucleophilic attack at the silicon center, and a carbon-chlorine (C-Cl) bond in the

chloromethyl moiety, enabling a diverse range of carbon-centered reactions. This dual reactivity

makes it a valuable precursor for the synthesis of complex silicon-containing polymers,

functionalized siloxanes, and advanced materials.

Given its high reactivity, particularly its sensitivity to moisture, confirming the structural integrity

and assessing the purity of dichloro(chloromethyl)methylsilane is critical for its successful

application. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical

technique for this purpose. This guide provides an in-depth analysis of the ¹H, ¹³C, and ²⁹Si

NMR spectra of dichloro(chloromethyl)methylsilane, offering field-proven insights into spectral

interpretation, experimental best practices, and the identification of common impurities. We will

dissect the causality behind the observed spectral features, grounding our analysis in the

fundamental principles of NMR and authoritative literature.

Molecular Structure and NMR-Active Nuclei
The core of a robust NMR analysis lies in understanding the molecule's structure and its

constituent NMR-active nuclei. Dichloro(chloromethyl)methylsilane possesses a central silicon
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atom bonded to two chlorine atoms, a methyl group, and a chloromethyl group.

The key NMR-active nuclei that provide structural information are:

¹H (Proton): With nearly 100% natural abundance and high sensitivity, ¹H NMR is the primary

tool for identifying the different proton environments.

¹³C (Carbon-13): With a natural abundance of ~1.1%, ¹³C NMR provides information on the

carbon skeleton.

²⁹Si (Silicon-29): With a natural abundance of 4.7%, the spin-½ ²⁹Si nucleus offers direct

insight into the silicon's chemical environment, though it is a less sensitive nucleus[1].

³⁵Cl and ³⁷Cl (Chlorine): Both isotopes are quadrupolar (spin I=3/2). For covalently bound

chlorines, this results in very rapid nuclear relaxation, leading to extremely broad NMR

signals that are typically not observed in high-resolution solution-state NMR[2][3]. Their

influence is primarily observed indirectly through their strong electronegative effect on the

chemical shifts of neighboring nuclei.

Caption: Structure of Dichloro(chloromethyl)methylsilane.

¹H NMR Spectral Analysis: Probing the Proton
Environment
The ¹H NMR spectrum of pure dichloro(chloromethyl)methylsilane is expected to be

straightforward, showing two distinct signals corresponding to the two types of protons.

Si-CH₃ Protons: The methyl group attached directly to the silicon atom is in a unique

chemical environment. Its signal is expected to appear significantly downfield compared to

tetramethylsilane (TMS) due to the deshielding effect of the two electronegative chlorine

atoms also attached to the silicon. For comparison, the methyl protons in

chloro(chloromethyl)dimethylsilane appear around 0.55 ppm[4]. With an additional chlorine

on the silicon in our target molecule, a further downfield shift is anticipated.

Si-CH₂-Cl Protons: The methylene protons of the chloromethyl group are influenced by two

electronegative substituents: the chlorine atom on the carbon and the dichloromethylsilyl

group (Si(Cl₂)CH₃). This strong deshielding effect shifts their resonance significantly
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downfield. In chloro(chloromethyl)dimethylsilane, this signal appears around 2.9 ppm[4]. The

replacement of a methyl group with a more electronegative chlorine atom on the silicon will

likely cause a further downfield shift for these protons as well.

Expected Spectral Features:

Multiplicity: Both signals are expected to be singlets, as there are no adjacent protons to

cause spin-spin coupling.

Integration: The relative integral ratio of the Si-CH₃ peak to the Si-CH₂-Cl peak will be 3:2,

reflecting the number of protons in each group.

²⁹Si Satellites: Faint satellite peaks may be observable flanking the main signals. These arise

from the small population of molecules containing the NMR-active ²⁹Si isotope (4.7%

abundance) and represent coupling between ²⁹Si and ¹H. The two-bond coupling constant

(²JSi-H) for the methyl group is typically around 7 Hz, while the two-bond coupling for the

methylene group will also be in a similar range[4][5].

Table 1: Predicted ¹H NMR Data for Dichloro(chloromethyl)methylsilane

Proton Group
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Si-CH₃ ~0.8 - 1.0 Singlet 3H

| Si-CH₂-Cl | ~3.1 - 3.4 | Singlet | 2H |

¹³C NMR Spectral Analysis: Mapping the Carbon
Skeleton
The proton-decoupled ¹³C NMR spectrum provides complementary information, revealing two

distinct signals for the two carbon atoms.

Si-CH₃ Carbon: The chemical shift of the methyl carbon is influenced by the attached silicon

and the two chlorine atoms on the silicon. For comparison, the methyl carbon in
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chlorotrimethylsilane (Me₃SiCl) resonates at approximately 4.5 ppm. The increased number

of chlorine atoms on silicon in dichloro(chloromethyl)methylsilane will shift this peak.

Si-CH₂-Cl Carbon: This carbon is bonded to both a chlorine atom and the silyl group. The

direct attachment to a highly electronegative chlorine atom will cause a significant downfield

shift.

Table 2: Predicted ¹³C NMR Data for Dichloro(chloromethyl)methylsilane

Carbon Group Predicted Chemical Shift (δ, ppm)

Si-CH₃ ~5 - 10

| Si-CH₂-Cl | ~30 - 35 |

²⁹Si NMR Spectral Analysis: A Direct View of the
Silicon Center
While more technically demanding to acquire, the ²⁹Si NMR spectrum provides invaluable,

direct information about the silicon atom's substitution pattern.

Causality in Chemical Shift: The chemical shift of the ²⁹Si nucleus is highly sensitive to the

nature of the substituents attached to it. Electronegative substituents, such as chlorine, cause a

significant downfield shift (more positive ppm value) relative to TMS[6][7]. The presence of two

chlorine atoms, a methyl group, and a chloromethyl group will result in a characteristic chemical

shift that can be used to confirm the identity of the compound. Based on data for related

chlorosilanes, the chemical shift is expected in the range of +20 to +40 ppm[7][8].

Experimental Considerations:

Low Sensitivity: Due to the low natural abundance and a negative gyromagnetic ratio, ²⁹Si

NMR experiments require a higher number of scans to achieve a good signal-to-noise

ratio[1].

Long Relaxation Times (T₁): ²⁹Si nuclei can have very long spin-lattice relaxation times. To

shorten the experimental time, relaxation agents like chromium(III) acetylacetonate
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(Cr(acac)₃) are often added.

Proton Decoupling: To simplify the spectrum and improve signal-to-noise via the Nuclear

Overhauser Effect (NOE), inverse-gated proton decoupling is typically employed. This

technique decouples the protons during signal acquisition but keeps them coupled during the

relaxation delay to minimize unwanted NOE signal distortions.

Background Signal: A common artifact in ²⁹Si NMR is a broad signal around -110 ppm

originating from the silicon in the glass NMR tube and the quartz components of the

probe[5]. This should not be confused with a signal from the sample.

Experimental Protocol: Ensuring Data Integrity
The quality of NMR data is directly dependent on a rigorous experimental protocol. Given the

reactivity of dichloro(chloromethyl)methylsilane, meticulous sample preparation is essential.

Sample Preparation (Inert Atmosphere)

NMR Data Acquisition

Data Processing

Dry NMR Tube
(Oven or Flame-Dried)

Add Anhydrous
Deuterated Solvent
(e.g., CDCl₃, C₆D₆)

Add Internal Standard
(TMS, optional)

Inject Sample via Syringe
(~5-10 mg) Cap and Seal Tube Instrument Tuning

and Shimming

Acquire ¹H Spectrum

Acquire ¹³C Spectrum
(Proton Decoupled)

Acquire ²⁹Si Spectrum
(Inverse-Gated Decoupling)

Fourier Transform Phase Correction Baseline Correction Integration & Referencing

Click to download full resolution via product page

Caption: Workflow for NMR analysis of a moisture-sensitive silane.

Step-by-Step Methodology:

Solvent and Glassware Preparation: Use a high-quality, oven-dried or flame-dried NMR tube.

Employ an anhydrous deuterated solvent, such as chloroform-d (CDCl₃) or benzene-d₆
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(C₆D₆), passed through a column of activated alumina if necessary. CDCl₃ is a common

choice for its excellent dissolving power for many organic compounds[9].

Sample Preparation (under Inert Atmosphere): In a glovebox or under a stream of dry

nitrogen or argon, add approximately 0.5 mL of the deuterated solvent to the NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm for ¹H, ¹³C, and ²⁹Si). However, as TMS is volatile, a non-volatile standard might

be preferred for quantitative work. For routine characterization, referencing to the residual

solvent peak is often sufficient (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C)[10].

Adding the Analyte: Using a microliter syringe, carefully transfer 5-10 mg of

dichloro(chloromethyl)methylsilane into the solvent. The compound is a liquid and should be

handled with care due to its corrosive nature upon hydrolysis[11].

Sealing and Mixing: Cap the NMR tube securely and mix the contents by gentle inversion.

Data Acquisition:

Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the

solvent.

Optimize the magnetic field homogeneity by shimming.

Acquire the ¹H spectrum. A standard pulse sequence with a 30° or 45° pulse angle and a

relaxation delay of 1-2 seconds is usually sufficient.

Acquire the proton-decoupled ¹³C spectrum. A larger number of scans will be required

compared to the ¹H spectrum.

If desired, acquire the ²⁹Si spectrum using an appropriate pulse sequence (e.g., inverse-

gated decoupling) and a longer relaxation delay (e.g., 10-30 seconds, or shorter if a

relaxation agent is used).

Purity Assessment and Impurity Identification
NMR spectroscopy excels at identifying and quantifying impurities. The synthesis of

chloromethylsilanes, often via the Müller-Rochow process or Grignard reactions, can lead to

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.sigmaaldrich.com/HK/zh/products/analytical-chemistry/analytical-chromatography/solvents/nmr-solvents
https://scs.illinois.edu/system/files/inline-files/11BC-NMR-ChemicalShiftsTraceImpurities.pdf
https://www.lookchem.com/casno993-00-0.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098316?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


several byproducts[12][13]. Furthermore, improper handling can lead to degradation.

Common Impurities and Their Spectral Signatures:

Hydrolysis/Condensation Products: The most common impurity arises from reaction with

trace moisture. The Si-Cl bonds are readily hydrolyzed to form silanols (Si-OH), which can

then condense to form disiloxanes (Si-O-Si).

Silanol (R-Si-OH): A broad signal for the -OH proton, the position of which is highly

variable and depends on concentration and temperature. New signals in the ²⁹Si NMR

spectrum will also appear.

Disiloxane (R-Si-O-Si-R): The formation of Si-O-Si bonds causes significant changes in

the chemical shifts of all nuclei, particularly the ²⁹Si nucleus. These products will give rise

to a new set of sharp peaks in the ¹H and ¹³C spectra.

Other Chlorosilanes: The industrial synthesis can produce a mixture of silanes with varying

degrees of methylation and chlorination (e.g., trichloromethylsilane, dichlorodimethylsilane)

[12]. Each of these will have its own unique set of NMR signals. For example,

dichlorodimethylsilane would show a single sharp singlet in the ¹H NMR spectrum.

Residual Solvents: Solvents used during synthesis or purification (e.g., diethyl ether, THF,

hexane) are common impurities and can be identified by their characteristic NMR signals,

which are well-documented[10][14].

Conclusion
The NMR spectral analysis of dichloro(chloromethyl)methylsilane is a powerful and essential

tool for its unambiguous characterization. A combination of ¹H, ¹³C, and ²⁹Si NMR provides a

complete picture of its molecular structure. The ¹H spectrum offers rapid confirmation of the key

functional groups and their relative proportions, while the ¹³C and ²⁹Si spectra confirm the

carbon skeleton and the immediate environment of the silicon atom, respectively. By

understanding the predicted spectral patterns and employing rigorous, anhydrous experimental

techniques, researchers, scientists, and drug development professionals can confidently verify

the identity, structural integrity, and purity of this critical organosilicon reagent, ensuring the

reliability and success of subsequent synthetic transformations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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